molecular formula C10H17N3O B13545686 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one

Cat. No.: B13545686
M. Wt: 195.26 g/mol
InChI Key: RCWVLNIYGOTHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one (CAS: 1094892-11-1) is a pyridinone derivative featuring a 3-(dimethylamino)propyl substituent at the 1-position and an amino group at the 5-position. This tertiary amine compound has been utilized in pharmaceutical research, particularly as a building block or intermediate in organic synthesis. Available data indicate a purity of 98%, though commercial production has been discontinued .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-amino-1-[3-(dimethylamino)propyl]pyridin-2-one

InChI

InChI=1S/C10H17N3O/c1-12(2)6-3-7-13-8-9(11)4-5-10(13)14/h4-5,8H,3,6-7,11H2,1-2H3

InChI Key

RCWVLNIYGOTHCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=C(C=CC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-(dimethylamino)propylamine.

    Nucleophilic Substitution: 2-chloropyridine undergoes nucleophilic substitution with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridine ring. This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The amino group and the dimethylamino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions and studies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, affecting the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to pyridinone derivatives with varying substituents, focusing on structural features, physicochemical properties, and synthetic approaches.

Structural and Substituent Comparisons

Key analogs include:

  • 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one (CAS: 1184808-29-4): Features a methylthio group, introducing sulfur-mediated hydrophobic interactions .
  • 5-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one: Contains a methoxyethyl substituent, enhancing hydrophilicity via ether linkages .
Table 1: Structural and Physicochemical Properties
Compound Name CAS Substituent Molecular Formula Molecular Weight Purity Availability
5-Amino-1-(3-(dimethylamino)propyl)pyridin-2(1h)-one 1094892-11-1 3-(dimethylamino)propyl - - 98% Discontinued
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one 1184808-29-4 3-(methylthio)propyl - - - Available
5-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one - 2-methoxyethyl C8H12N2O2 168.19 - Available
5-Amino-1-(cyclopropylmethyl)pyridin-2(1h)-one - cyclopropylmethyl C9H12N2O 164.20 - Available

Notes:

  • The dimethylamino substituent in the target compound is distinct for its basicity, contrasting with the methylthio (thioether) and methoxy (ether) groups in analogs.

Functional Implications

  • Dimethylamino Group: Enhances water solubility under acidic conditions via protonation, advantageous for drug delivery. This contrasts with the methylthio group’s hydrophobicity, which may improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.